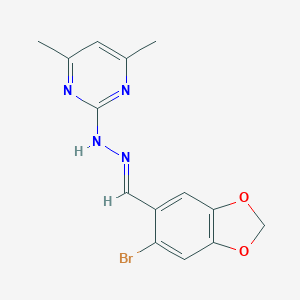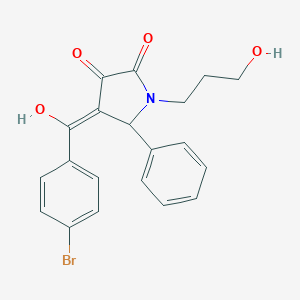![molecular formula C19H17N7O2 B415866 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415866.png)
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzimidazole moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Coupling of the oxadiazole and benzimidazole units: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the hydrazide linkage: This involves the reaction of the intermediate with hydrazine hydrate under reflux conditions.
Condensation with 4-methylbenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of new materials with unique electronic, optical, or mechanical properties.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but has different substituents, leading to different properties and applications.
3-amino-4-azido-1,2,5-oxadiazole: Another oxadiazole derivative with distinct functional groups and reactivity.
1,2,4-oxadiazolone derivatives: These compounds have similar ring structures but differ in their substituents and overall reactivity.
Uniqueness
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(4-methylbenzylidene)acetohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N7O2 |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N7O2/c1-12-6-8-13(9-7-12)10-21-23-16(27)11-26-15-5-3-2-4-14(15)22-19(26)17-18(20)25-28-24-17/h2-10H,11H2,1H3,(H2,20,25)(H,23,27)/b21-10- |
InChI Key |
WWTCEVHRGCAPRO-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415783.png)

![3-{[(2-methyl-1H-indol-3-yl)methylene]amino}benzonitrile](/img/structure/B415785.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415786.png)
![3-[({3-nitro-2-methylphenyl}imino)methyl]-1H-indole](/img/structure/B415787.png)
![ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B415788.png)

![N'-[(E)-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE](/img/structure/B415797.png)
![3-(1-Methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B415798.png)
![N-(1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B415801.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B415802.png)


![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B415809.png)
